molecular formula C8H7NS B2546731 1-(3-thienyl)-1H-pyrrole CAS No. 79844-48-7

1-(3-thienyl)-1H-pyrrole

Cat. No.: B2546731
CAS No.: 79844-48-7
M. Wt: 149.21
InChI Key: MEBVOSFXOANTOP-UHFFFAOYSA-N
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Description

1-(3-Thienyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 3-thienyl group (a sulfur-containing aromatic ring). This structure combines the electron-rich nature of pyrrole with the conjugated π-system of thiophene, making it a candidate for applications in organic electronics, catalysis, and pharmaceuticals.

Properties

IUPAC Name

1-thiophen-3-ylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-2-5-9(4-1)8-3-6-10-7-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBVOSFXOANTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-thienyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-thienylamine with 1,4-diketones under acidic conditions can yield 1-(3-thienyl)-1H-pyrrole. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a thienyl halide reacts with a pyrrole derivative in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods: Industrial production of 1-(3-thienyl)-1H-pyrrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Cycloaddition Reactions

1-(3-Thienyl)-1H-pyrrole participates in 1,3-dipolar cycloadditions with electron-deficient dienophiles. For example, reactions with dimethyl acetylenedicarboxylate (DMAD) yield pyrrolo-thienyl fused systems.

Example Reaction

  • Reactants : 1-(3-Thienyl)-1H-pyrrole + DMAD

  • Conditions : Room temperature, anhydrous solvent (e.g., THF)

  • Product : 3,4-Dicarbomethoxy-1-(3-thienyl)pyrrolo[2,3-b]thiophene

  • Yield : 72–88% (depending on substituents)

Mechanism :

  • Deprotonation of the pyrrole nitrogen under basic conditions.

  • Attack of the in-situ-generated carbanion on the electron-deficient alkyne.

  • Intramolecular cyclization and elimination of sulfonyl groups.

Gold-Catalyzed Cascade Reactions

1-(3-Thienyl)-1H-pyrrole reacts with skipped diynes (1,4-diynes) via gold(I) catalysis to form complex polycycles.

Example Reaction

  • Catalyst : JohnPhosAu(MeCN)SbF₆ (5 mol%)

  • Conditions : Toluene, 80°C

  • Product : 1,6-Dihydrocyclohepta[b]pyrrole derivatives

  • Yield : Up to 80%

Key Observations :

  • Electron-rich aryl substituents enhance reaction efficiency.

  • Aliphatic substituents show reduced reactivity due to poor stabilization of cationic intermediates.

Indium(III)-Catalyzed Transformations

Indium(III) chloride facilitates cyclization reactions of azides to generate substituted pyrroles.

Example Reaction

  • Substrate : 3-Azido-1-(3-thienyl)-1H-pyrrole

  • Catalyst : InCl₃ (5 mol%)

  • Conditions : 1,2-Dichloroethane (DCE), 80°C

  • Product : Benzo[g]indole derivatives

  • Yield : 91%

Pyrrole–Aminopyrimidine Ensembles

1-(3-Thienyl)-1H-pyrrole undergoes cyclocondensation with guanidine derivatives under basic conditions:

Example Reaction

  • Reactants : 1-(3-Thienyl)-1H-pyrrole + 2-cyanoguanidine

  • Conditions : KOH, DMSO, 110–115°C

  • Product : Pyrrole–aminopyrimidine hybrids

  • Yield : Up to 91%

Optimized Parameters

PyrroleGuanidineBaseSolventTemp (°C)Time (h)Yield (%)
1 eq1.5 eqKOHDMSO110–115489

Cinnamate Hybridization

1-(3-Thienyl)-1H-pyrrole reacts with cinnamoyl chloride to form bioactive hybrids:

  • Conditions : DMAP, Et₃N, CH₂Cl₂, argon atmosphere

  • Product : Pyrrole–cinnamate conjugates

  • Yield : 25–37%

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes regioselective functionalization:

  • Nitration : HNO₃/AcOH at 0°C introduces nitro groups at the α-position.

  • Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives.

Challenges :

  • The 3-thienyl group directs electrophiles to the β-position of the pyrrole ring due to steric and electronic effects.

Oxidation

  • Oxidizing Agent : m-CPBA (meta-chloroperbenzoic acid)

  • Product : Sulfone derivatives (e.g., 1-(3-thienylsulfonyl)-1H-pyrrole)

Reduction

  • Catalytic Hydrogenation : Pd/C, H₂ (1 atm) reduces the thienyl ring to a tetrahydrothiophene moiety.

Scientific Research Applications

Organic Electronics

Electroluminescent Devices
1-(3-Thienyl)-1H-pyrrole derivatives have been synthesized for use in electroluminescent devices. A study demonstrated that polymers based on this compound can exhibit promising electroluminescence properties when incorporated into organic light-emitting diodes (OLEDs). The synthesis involved Suzuki coupling reactions, leading to polymers characterized by techniques such as ^1H NMR and UV-Vis spectroscopy. The performance metrics indicated that these polymers could be tailored for enhanced light emission efficiency, making them suitable candidates for next-generation OLED applications .

Solar Cells
The incorporation of thieno[3,2-b]pyrrole units into small-molecule acceptors has shown exceptional potential in polymer solar cells (PSCs). Research indicates that devices utilizing thieno[3,2-b]pyrrole-based acceptors achieve power conversion efficiencies (PCE) exceeding 18%. These devices benefit from reduced energy loss and improved charge transport properties, which are critical for enhancing the overall efficiency of solar energy conversion . The structural modifications of pyrrole within these acceptors directly influence the optical and electronic properties, allowing for optimized performance in PSC applications.

Medicinal Chemistry

Pharmaceutical Applications
Research has highlighted the potential of 1-(3-thienyl)-1H-pyrrole derivatives in medicinal chemistry. These compounds exhibit a range of biological activities, including anticancer and anti-inflammatory effects. For example, pyrrolo[2,3-b]pyridine derivatives derived from thienyl-pyrroles have been reported to possess anticonvulsant and analgesic properties. Such pharmacological profiles suggest that these compounds could be further explored as therapeutic agents .

Synthesis of Bioactive Compounds
The synthesis of pyrrole-aminopyrimidine ensembles via cycloaddition reactions has been reported to yield compounds with high biological activity. The introduction of thienyl groups into pyrrole frameworks has been shown to enhance the solubility and bioavailability of these compounds, making them suitable for drug development .

Material Science

Conductive Polymers
The conductive properties of polymers based on 1-(3-thienyl)-1H-pyrrole make them suitable for applications in sensors and flexible electronics. The ability to modify the electronic properties through structural variations allows for the development of materials with specific conductivity requirements. Studies have demonstrated that these polymers can be effectively used in sensor applications due to their responsiveness to environmental changes .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Performance Metrics
Organic ElectronicsElectroluminescent devices (OLEDs)Enhanced light emission efficiency
Polymer solar cells (PSCs)PCE > 18%, reduced energy loss
Medicinal ChemistryAnticancer and anti-inflammatory agentsPromising pharmacological profiles
Synthesis of bioactive compoundsImproved solubility and bioavailability
Material ScienceConductive polymers for sensorsHigh conductivity; responsive to environmental changes

Mechanism of Action

The mechanism of action of 1-(3-thienyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

1-Phenyl-3-tosyl-1H-pyrrole ()
  • Synthesis: Prepared via electrophilic aromatic substitution of 1-phenyl-1H-pyrrole with tosyl chloride under solvent-free conditions, yielding 1-phenyl-3-tosyl-1H-pyrrole (moderate yield) and its 2-tosyl isomer as a minor product .
  • Key Features : The electron-withdrawing tosyl group (-SO₂C₆H₄CH₃) directs substitution to the pyrrole ring’s 3-position, influenced by zinc oxide as a catalyst.
  • Comparison : Unlike 1-(3-thienyl)-1H-pyrrole, the tosyl group introduces steric hindrance and electronic deactivation, reducing further reactivity. The thienyl group, in contrast, may enhance conjugation and stability due to sulfur’s electron-donating resonance effects.
1-(4-Nitrophenyl)-1H-pyrrole ()
  • Properties: Melting point = 178–179°C; molecular weight = 188.19 g/mol. The nitro group (-NO₂) is strongly electron-withdrawing, polarizing the pyrrole ring and reducing nucleophilic character .
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole ()
  • Properties: Melting point = 82–84°C; molecular weight = 297.13 g/mol.
  • Comparison: The thienyl group’s sulfur atom could similarly engage in non-covalent interactions, but with different geometric and electronic preferences compared to iodine.

Substituent Influence on Reactivity in Organic Reactions

  • N-Aryl Pyrroles in Cycloadditions ():

    • Electron-donating groups (e.g., -OMe) on the aryl ring enhance reactivity in nitrostyrene additions (e.g., 74% yield for 1-(3-methoxyphenyl)-1H-pyrrole), while electron-withdrawing groups (e.g., -Cl) reduce yields (46% for 1-(3-chlorophenyl)-1H-pyrrole) .
    • Inference : The 3-thienyl group, being moderately electron-donating, may offer balanced reactivity for similar transformations.
  • CuH-Catalyzed Synthesis ():

    • 1-(4-((1S,2S)-2-Methylcyclobutyl)phenyl)-1H-pyrrole was synthesized via CuH catalysis with 95% yield, highlighting the method’s efficiency for sterically hindered substrates .
    • Comparison : CuH catalysis could be explored for 1-(3-thienyl)-1H-pyrrole synthesis, leveraging thiophene’s planar structure for regioselective coupling.

Physical and Chemical Properties

Table 1: Comparative Data for N-Substituted Pyrroles
Compound Substituent Melting Point (°C) Molecular Weight (g/mol) Key Reactivity/Applications Reference
1-(3-Thienyl)-1H-pyrrole 3-Thienyl N/A 149.21 Conjugated systems, electronics
1-Phenyl-3-tosyl-1H-pyrrole 3-Tosyl N/A 313.37 Electrophilic substitution studies
1-(4-Nitrophenyl)-1H-pyrrole 4-Nitro 178–179 188.19 Electron-deficient intermediates
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole 4-Iodo, 2,5-dimethyl 82–84 297.13 Halogen-bonding applications
1-(2-Furanylmethyl)-1H-pyrrole 2-Furanylmethyl N/A 147.17 Heterocyclic building block
Key Observations :
  • Steric Effects : Bulky substituents (e.g., tosyl) reduce reaction yields due to steric hindrance, whereas smaller groups (e.g., methyl) improve synthetic accessibility.

Biological Activity

1-(3-thienyl)-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with a thienyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 1-(3-thienyl)-1H-pyrrole, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-(3-thienyl)-1H-pyrrole can be synthesized through various methods, including cyclization reactions involving thienylamines and diketones under acidic conditions or palladium-catalyzed cross-coupling reactions with pyrrole derivatives. Its chemical structure is crucial for understanding its biological activity, as the position of the thienyl group influences its reactivity and interactions with biological targets.

Pharmacological Properties

Antimicrobial Activity
Research indicates that 1-(3-thienyl)-1H-pyrrole exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that 1-(3-thienyl)-1H-pyrrole induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cell lines .

Neuroprotective Effects
Emerging evidence points to neuroprotective effects as well. In models of neurodegeneration, 1-(3-thienyl)-1H-pyrrole has shown the ability to reduce oxidative stress and inflammation, contributing to neuronal survival. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of 1-(3-thienyl)-1H-pyrrole is largely attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions.
  • Receptor Modulation : It can act on receptors associated with cell signaling pathways, influencing processes such as apoptosis and proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage within cells, which is particularly relevant in cancer and neurodegenerative contexts .

Case Studies

StudyFindings
Antimicrobial Study Demonstrated inhibition against E. coli and S. aureusSupports use as a potential antimicrobial agent
Cancer Cell Line Study Induced apoptosis in breast cancer cellsSuggests efficacy in cancer therapy
Neuroprotection Research Reduced markers of oxidative stress in neuronal modelsIndicates potential for neuroprotective drug development

Q & A

What are the standard synthetic routes for 1-(3-thienyl)-1H-pyrrole, and how do reaction conditions influence yield and purity?

Basic Research Focus
The Clausson-Kaas reaction is a classical method for synthesizing aryl-substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized via this route with yields of 82–93% by precipitating the product from dichloromethane/hexane . Alternative approaches, such as Ni(NIXANTPHOS)-catalyzed mono-arylation, enable the introduction of aryl groups but may require optimization: using NaN(SiMe3)₂ as a base and toluene as a solvent achieved 35% yield for 1-(4-benzylphenyl)-1H-pyrrole . Method selection depends on substrate compatibility, scalability, and functional group tolerance. Purification via flash chromatography (e.g., EtOAc/hexanes) or recrystallization is critical for isolating high-purity products.

How can researchers resolve discrepancies in regiochemical outcomes during cycloaddition reactions involving 1-(3-thienyl)-1H-pyrrole?

Advanced Research Focus
Regioselectivity in Diels-Alder reactions involving pyrrole derivatives can vary due to electronic and steric factors. For instance, reactions with nitronaphthalenes at 120°C produced regioisomeric ratios of 6:1, favoring cycloaddition at the C3-C4 bond . To address contradictions, computational modeling (e.g., density functional theory) can predict transition-state energetics, while experimental validation via NMR and X-ray crystallography clarifies structural assignments . Adjusting reaction temperature, solvent polarity, or electron-withdrawing substituents on reactants may modulate regioselectivity.

What methodologies are recommended for characterizing 1-(3-thienyl)-1H-pyrrole derivatives, and how should conflicting spectral data be interpreted?

Basic Research Focus
Standard characterization includes:

  • 1H/13C NMR : Identify substituent integration and coupling patterns. For example, 1-(4-bromophenyl)-1H-pyrrole shows distinct aromatic proton signals at δ 7.31–7.04 ppm in CDCl3 .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretches at ~1650 cm⁻¹ in acylated derivatives) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ at 234.1281 for 1-(4-benzylphenyl)-1H-pyrrole) .
    Discrepancies in melting points or spectral data may arise from polymorphic forms or impurities. Cross-validate with alternative techniques (e.g., GC/MSD for volatile derivatives) .

How can catalytic systems be optimized for the arylation of 1-(3-thienyl)-1H-pyrrole to improve efficiency?

Advanced Research Focus
Ni-catalyzed arylation requires careful selection of ligands and bases. For example, Ni(NIXANTPHOS) with NaN(SiMe3)₂ enhances aryl chloride activation but may suffer from low yields due to competing side reactions . Screening alternative ligands (e.g., bidentate phosphines) or additives (e.g., Cs2CO3) could improve turnover. Solvent effects are critical: non-polar solvents like toluene minimize coordination interference, while polar aprotic solvents (e.g., DMF) may stabilize intermediates. Kinetic studies and in situ monitoring via TLC or GC can identify optimal reaction windows.

What structural modifications enhance the bioactivity of 1-(3-thienyl)-1H-pyrrole derivatives as tubulin polymerization inhibitors?

Advanced Research Focus
Structure-activity relationship (SAR) studies highlight the importance of substituent positioning. For example, 1-(4-aminophenyl)-1H-pyrrole derivatives with 3,4,5-trimethoxyphenyl groups exhibit potent antitubulin activity (IC50 < 1 µM) due to enhanced π-π stacking and hydrogen bonding . Introducing electron-withdrawing groups (e.g., halogens) at the 3-thienyl position may improve metabolic stability. Pharmacokinetic optimization involves logP adjustments via alkyl chain modifications or prodrug strategies.

What analytical techniques are most effective for detecting trace 1-(3-thienyl)-1H-pyrrole derivatives in complex matrices?

Advanced Research Focus
GC/MSD with electron ionization (EI) is ideal for volatile derivatives, as demonstrated in coffee aroma studies where 1-(2-furanylmethyl)-1H-pyrrole was quantified at ppb levels . For non-volatile analogs, HPLC-UV/Vis or LC-MS/MS with reverse-phase columns (C18) provides sensitivity. Matrix effects in biological samples can be mitigated using solid-phase extraction (SPE) or isotopic labeling. Method validation should include recovery assays and calibration with certified standards.

How do solvent and temperature influence the stability of 1-(3-thienyl)-1H-pyrrole during storage and reactions?

Basic Research Focus
Pyrrole derivatives are prone to oxidation and photodegradation. Storage at 2–7°C under inert atmosphere (N2/Ar) in amber vials minimizes decomposition . Reaction stability tests in solvents like DCM or THF at varying temperatures (25–80°C) should monitor degradation via TLC or UV spectroscopy. For long-term stability, lyophilization or formulation with antioxidants (e.g., BHT) is recommended.

What computational tools are available to predict the electronic properties of 1-(3-thienyl)-1H-pyrrole derivatives?

Advanced Research Focus
Density functional theory (DFT) methods, such as the B3LYP hybrid functional, calculate HOMO-LUMO gaps and charge distribution to predict reactivity . Software like Gaussian or ORCA can model π-conjugation effects in thienyl-pyrrole systems. Comparative studies with experimental UV-Vis spectra validate computational predictions. For large libraries, machine learning models trained on existing datasets accelerate property prediction.

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